N-(4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-(4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and a methylpropanamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the reaction of 4-cyanophenylamine with 3-(2-methylpropanamido)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-(4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-(4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CYANOPHENYL)-2-METHYLPROPANAMIDE
- N-(4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZOIC ACID
- N-(4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)PHENYLACETAMIDE
Uniqueness
N-(4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both cyanophenyl and methylpropanamido groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)17(22)21-16-5-3-4-14(10-16)18(23)20-15-8-6-13(11-19)7-9-15/h3-10,12H,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
JGUWYXYEORLYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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